molecular formula C23H27NO6 B3099683 (2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354487-22-1

(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B3099683
CAS No.: 1354487-22-1
M. Wt: 413.5 g/mol
InChI Key: XWJPHAPIBLOONE-PMACEKPBSA-N
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Description

This compound is a stereochemically defined pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a carboxylic acid at the C2 position. The C4 substituent is a 4-(benzyloxy)phenoxy group, which introduces steric bulk and aromaticity. Its molecular formula is C₂₃H₂₆N₂O₆, with a molecular weight of 450.47 g/mol (calculated). The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety enables further functionalization, such as amide coupling . The compound is primarily used in pharmaceutical research, particularly as a precursor for protease inhibitors or chiral building blocks in medicinal chemistry. Limited hazard data suggest standard laboratory handling precautions, including eye protection and gloves, are sufficient .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-23(2,3)30-22(27)24-14-19(13-20(24)21(25)26)29-18-11-9-17(10-12-18)28-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,25,26)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJPHAPIBLOONE-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid, also known by its CAS number 1354487-22-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C23H27NO6
  • Molecular Weight : 423.47 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Psychoplastogenic Effects : Research indicates that compounds similar to this compound exhibit psychoplastogenic properties, which are believed to enhance synaptic plasticity and promote neurogenesis. This is particularly relevant in the context of treating cognitive disorders such as depression and PTSD .
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation. Its structure suggests it could interact with various signaling pathways involved in inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly within the serotonergic and dopaminergic systems.
  • Antioxidant Activity : Its chemical structure suggests that it may possess antioxidant properties, contributing to its neuroprotective effects.
  • Inhibition of Pro-inflammatory Cytokines : By affecting cytokine production, the compound may reduce inflammation in various tissues.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Psychoplastogenic Effects : A study published in Nature demonstrated that compounds with similar structures promoted synaptic growth in animal models, suggesting a potential application in treating mood disorders .
  • Inflammation Model Research : In vitro studies have shown that related compounds inhibited the production of pro-inflammatory cytokines in macrophages, indicating a possible therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
PsychoplastogenicEnhanced synaptic plasticity
Anti-inflammatoryReduced cytokine production
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "(2S,4S)-4-[4-(benzyloxy)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid" are compared below with six analogous pyrrolidine derivatives. Key differences in substituents, stereochemistry, and physicochemical properties influence their applications and safety profiles.

Table 1: Structural and Functional Comparison

Compound Name Substituent at C4 Stereochemistry Molecular Weight (g/mol) Key Properties/Applications Hazards
Target compound 4-(Benzyloxy)phenoxy (2S,4S) 450.47 Intermediate for protease inhibitors; balanced lipophilicity Minimal hazards; standard lab precautions
(2S,4R)-1-Boc-4-((4-vinylbenzyl)oxy)pyrrolidine-2-carboxylic acid 4-(Vinylbenzyl)oxy (2S,4R) 347.39 Reactive vinyl group for polymerization/cross-linking Not specified; likely requires inert handling due to vinyl reactivity
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl (2R,4S) 291.34 High lipophilicity; potential CNS drug candidate Acute oral toxicity (H302), skin irritation (H315)
(2S,4S)-1-Boc-4-(4-chloro-2-isopropylphenoxy)pyrrolidine-2-carboxylic acid 4-Chloro-2-isopropylphenoxy (2S,4S) 452.91 Medicinal use (antiviral research); chloro group enhances binding specificity Vendor-specific handling; no hazard data disclosed
(2S,4S)-1-Boc-4-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid 2-Chloro-4-(tert-pentyl)phenoxy (2S,4S) 468.95 High hydrophobicity; pKa 3.62 (enhanced solubility at physiological pH) No hazard data; likely requires organic solvent handling
(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid Fluoro (2S,4S) 247.25 Improved metabolic stability; fluorine enhances hydrogen bonding Commercial availability; TCI Chemicals lists no specific hazards

Key Observations:

Substituent Effects: Aromatic vs. Aliphatic Groups: The target compound’s 4-(benzyloxy)phenoxy group provides moderate lipophilicity compared to the phenyl group in (2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid, which is more lipophilic and linked to CNS activity . Halogenated Derivatives: Chlorine substituents (e.g., in and ) improve binding specificity in drug targets but may increase environmental persistence. Fluorine () enhances metabolic stability and bioavailability .

Stereochemical Influence :

  • The (2S,4S) configuration in the target compound and its chloro-isopropyl analog () is critical for protease inhibitor activity, whereas (2S,4R) isomers (e.g., ) are used in polymer chemistry due to their reactive vinyl groups .

Chlorinated derivatives () lack disclosed hazard data, suggesting specialized handling requirements .

Synthetic Utility :

  • The Boc group in all compounds ensures amine protection during synthesis. The carboxylic acid enables peptide coupling, but steric hindrance from bulky substituents (e.g., tert-pentyl in ) may reduce reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

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